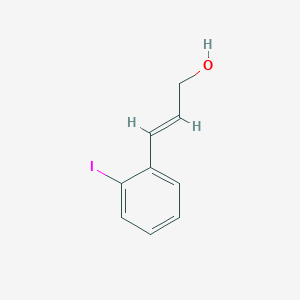![molecular formula C16H12Cl2O B14748123 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene is an organic compound with the molecular formula C16H12Cl2O This compound is characterized by the presence of a benzene ring substituted with a chloro group and an ethenoxy group, which is further substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3-chlorophenol and 1-chloro-3-ethenylbenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by the addition of the ethenylbenzene derivative.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reaction between the phenol and the ethenylbenzene derivative.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological systems and as a probe to investigate the interactions between small molecules and biological macromolecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene: This compound is structurally similar but has a different substitution pattern on the benzene ring.
1-Chloro-3-(chloromethyl)benzene: This compound has a similar chloro substitution but differs in the presence of a chloromethyl group instead of the ethenoxy group.
1-Chloro-3-methoxybenzene: This compound has a methoxy group instead of the ethenoxy group, leading to different chemical properties and reactivity.
Uniqueness
1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene is unique due to its specific substitution pattern and the presence of both chloro and ethenoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H12Cl2O |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
1-chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene |
InChI |
InChI=1S/C16H12Cl2O/c1-11(13-5-3-7-15(17)9-13)19-12(2)14-6-4-8-16(18)10-14/h3-10H,1-2H2 |
InChI Key |
JLKYPPPKHBSVIO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)Cl)OC(=C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
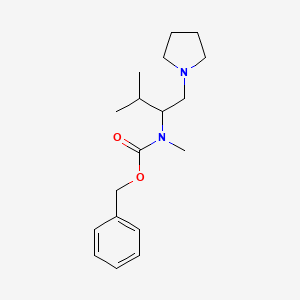
![1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-[(23R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]propan-2-one](/img/structure/B14748050.png)
![2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B14748052.png)
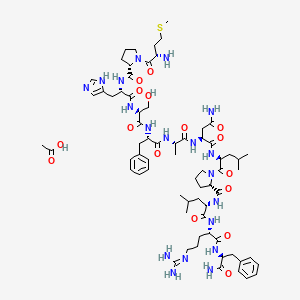
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)
![N-[(5Z)-2,3,4,5-tetrahydro-1-benzothiepin-5-ylidene]hydroxylamine](/img/structure/B14748060.png)

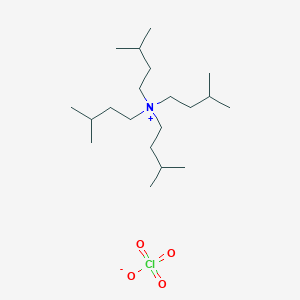
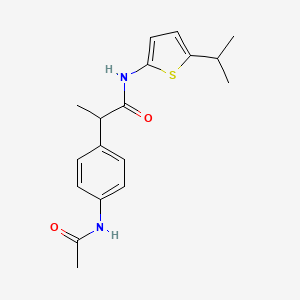
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
